molecular formula C12H18FNO B7935060 {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine

Cat. No.: B7935060
M. Wt: 211.28 g/mol
InChI Key: HSQSNZBONUCFQT-UHFFFAOYSA-N
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Description

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is a tertiary amine featuring a para-substituted phenyl ring with a 2-fluoroethoxy group (-OCH₂CH₂F) and a propylamine moiety attached via a benzyl linkage. Its molecular formula is C₁₂H₁₇FNO, with a molecular weight of 210.27 g/mol . This compound is primarily used in research settings, as indicated by supplier listings (e.g., AK Scientific, Combi-Blocks) .

Properties

IUPAC Name

N-[[4-(2-fluoroethoxy)phenyl]methyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FNO/c1-2-8-14-10-11-3-5-12(6-4-11)15-9-7-13/h3-6,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSQSNZBONUCFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=CC=C(C=C1)OCCF
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can be achieved through a multi-step process. One common method involves the nucleophilic substitution reaction where a fluoroethoxy group is introduced to a phenyl ring, followed by the attachment of a propylamine group. The Williamson Ether Synthesis is often employed to introduce the fluoroethoxy group, using an alkyl halide and an alkoxide . The final step involves reductive amination to attach the propylamine group .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine can undergo various types of chemical reactions:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluoroethoxybenzoic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

{[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine involves its interaction with specific molecular targets. The fluoroethoxy group can enhance the compound’s ability to cross biological membranes, while the amine group can interact with various receptors and enzymes. This dual functionality allows the compound to modulate biological pathways effectively .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of {[4-(2-fluoroethoxy)phenyl]methyl}(propyl)amine differ in the substituents on the phenyl ring or the alkylamine chain. Below is a comparative analysis based on substituent effects, physicochemical properties, and applications:

Substituent Variations on the Phenyl Ring

Compound Name (IUPAC) Substituent Molecular Formula Molecular Weight (g/mol) Key Features
This compound 2-Fluoroethoxy C₁₂H₁₇FNO 210.27 Fluorine enhances electronegativity; moderate lipophilicity .
{[4-(2,2-Difluoroethoxy)phenyl]methyl}(propyl)amine 2,2-Difluoroethoxy C₁₂H₁₆F₂NO 229.26 Increased fluorine content raises molecular weight and polarity .
{[4-(Propan-2-yloxy)phenyl]methyl}(propyl)amine Isopropoxy C₁₃H₂₁NO 207.31 Bulkier isopropoxy group may reduce membrane permeability .
{[4-(2-Methylpropoxy)phenyl]methyl}(propyl)amine 2-Methylpropoxy C₁₄H₂₃NO 221.34 Branched alkoxy chain increases steric hindrance .
{[4-(Benzyloxy)phenyl]methyl}(propyl)amine Benzyloxy C₁₇H₂₁NO 255.36 Aromatic benzyl group enhances π-π stacking potential .

Physicochemical Properties

  • Lipophilicity : Fluorine atoms in the ethoxy group (e.g., 2-fluoroethoxy vs. 2,2-difluoroethoxy) increase logP values marginally due to electronegativity, whereas bulky groups like isopropoxy reduce solubility in polar solvents .
  • Melting Points : While direct data for the target compound is unavailable, structurally similar amines (e.g., nitro-triazole derivatives in ) exhibit melting points ranging from 127–235°C , influenced by hydrogen bonding and crystallinity .

Commercial Availability

  • The target compound is supplied by 2 vendors (e.g., AK Scientific), while its difluoro and isopropoxy analogs are available from 1–3 suppliers .

Biological Activity

The compound {[4-(2-Fluoroethoxy)phenyl]methyl}(propyl)amine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

The compound features a phenyl ring substituted with a fluoroethoxy group and a propylamine side chain. This unique structure may influence its interaction with biological targets, enhancing its potential therapeutic applications.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of structurally similar compounds. For instance, compounds derived from phenylpropylamines have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These compounds exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 32 μg/mL, indicating their potential as broad-spectrum antibacterial agents .

The proposed mechanism for the antibacterial activity involves disruption of bacterial cell membrane integrity, leading to leakage of intracellular components and eventual cell death. This mechanism has been substantiated by time-kill studies that demonstrated the ability of these compounds to kill bacteria at concentrations above their MICs .

Study 1: Structure-Activity Relationship (SAR)

A study investigated a series of phenylpropylamine derivatives to establish their SAR. The results indicated that modifications in the fluoroalkoxy substituent significantly affected binding affinity to bacterial targets. Compounds with optimal substitutions showed enhanced antibacterial efficacy and reduced cytotoxicity towards mammalian cells .

Study 2: In Vivo Efficacy

In vivo studies conducted on murine models demonstrated that certain derivatives of phenylpropylamines effectively reduced bacterial load in infected tissues. For example, one compound demonstrated a significant reduction in MRSA infections in corneal models, suggesting its potential application in treating resistant bacterial infections .

Pharmacokinetics and Toxicity

Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound). Preliminary findings suggest that compounds within this class generally obey Lipinski's rule of five, indicating favorable bioavailability and oral absorption characteristics .

Comparison with Other Compounds

Compound NameMIC (μg/mL)Target BacteriaMechanism
Compound 5p4-16S. aureusMembrane disruption
Compound A8-32E. coliMembrane disruption
This compoundTBDTBDTBD

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